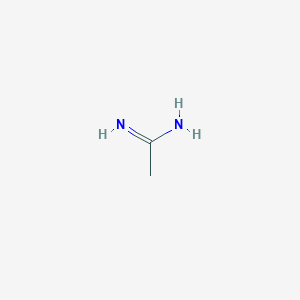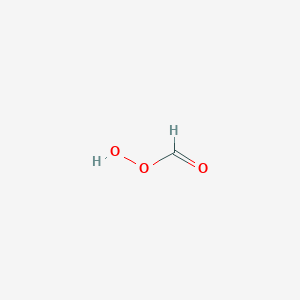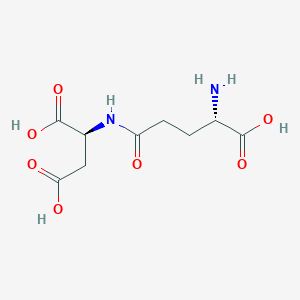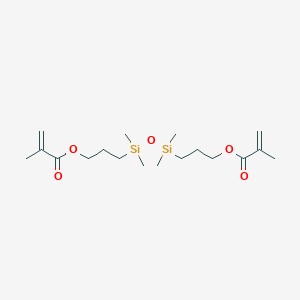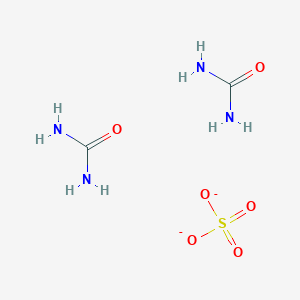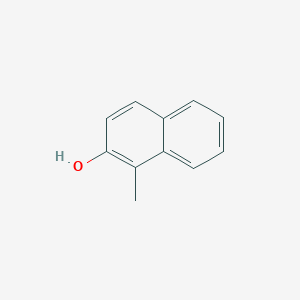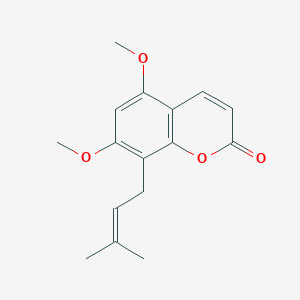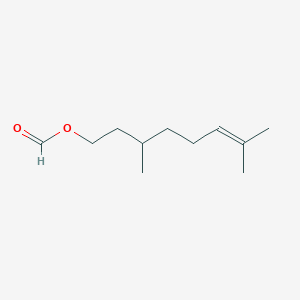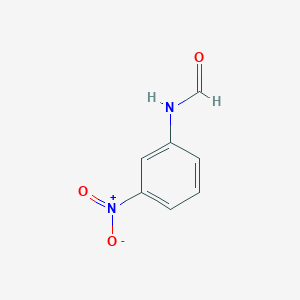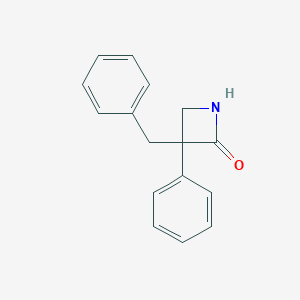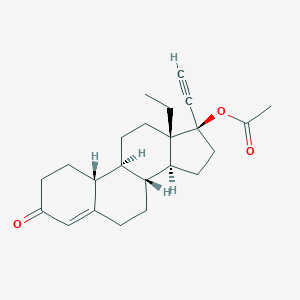
Levonorgestrel acetate
Übersicht
Beschreibung
Levonorgestrel acetate (LNGA) is a synthetic progestin hormone used in various medical applications. It is a derivative of levonorgestrel (LNG), a well-known synthetic progestin hormone used in contraceptive pills. LNGA is used in various medical applications, including emergency contraception, hormonal therapy, and intrauterine devices (IUDs).
Wirkmechanismus
Levonorgestrel acetate works by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining of the uterus. It prevents the release of an egg from the ovary by inhibiting the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). It also thickens the cervical mucus, making it difficult for sperm to enter the uterus. Finally, it alters the endometrial lining of the uterus, making it less receptive to implantation.
Biochemische Und Physiologische Effekte
Levonorgestrel acetate has various biochemical and physiological effects on the body. It affects the levels of various hormones, including estrogen, progesterone, LH, and FSH. It also affects the menstrual cycle, causing changes in the length and intensity of bleeding. Levonorgestrel acetate can also cause side effects, such as nausea, vomiting, headache, dizziness, and breast tenderness.
Vorteile Und Einschränkungen Für Laborexperimente
Levonorgestrel acetate has various advantages and limitations for lab experiments. It is a synthetic hormone that can be easily synthesized and purified. It is also stable and has a long shelf life. However, it can be expensive and difficult to obtain in large quantities. It also has various side effects that can affect the results of experiments.
Zukünftige Richtungen
There are various future directions for Levonorgestrel acetate research. One area of research is the development of new contraceptive methods using Levonorgestrel acetate. Another area of research is the development of new hormonal therapies for gynecological disorders. Finally, there is a need for more research on the long-term effects of Levonorgestrel acetate on the body, especially in terms of its impact on fertility and reproductive health.
Conclusion:
In conclusion, Levonorgestrel acetate is a synthetic progestin hormone used in various medical applications, including emergency contraception, hormonal therapy, and IUDs. It is synthesized from LNG and has various scientific research applications. Levonorgestrel acetate works by inhibiting ovulation, thickening cervical mucus, and altering the endometrial lining of the uterus. It has various biochemical and physiological effects on the body and has advantages and limitations for lab experiments. Finally, there are various future directions for Levonorgestrel acetate research, including the development of new contraceptive methods and hormonal therapies.
Synthesemethoden
Levonorgestrel acetate is synthesized from LNG, which is obtained from the reaction of testosterone with ethinyl estradiol. The synthesis of Levonorgestrel acetate involves the acetylation of LNG with acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline powder with a melting point of 206-210°C.
Wissenschaftliche Forschungsanwendungen
Levonorgestrel acetate has various scientific research applications, including emergency contraception, hormonal therapy, and IUDs. It is used as an emergency contraceptive pill after unprotected sex or contraceptive failure. It is also used in hormonal therapy to treat various gynecological disorders, such as endometriosis, uterine fibroids, and menstrual disorders. Levonorgestrel acetate is also used in IUDs as a contraceptive method.
Eigenschaften
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDJLTYVZAOQX-GOMYTPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314299 | |
| Record name | Levonorgestrel acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Levonorgestrel acetate | |
CAS RN |
13732-69-9, 18290-31-8 | |
| Record name | Levonorgestrel acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levonorgestrel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgestrel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonorgestrel acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVONORGESTREL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




